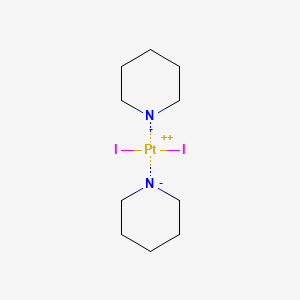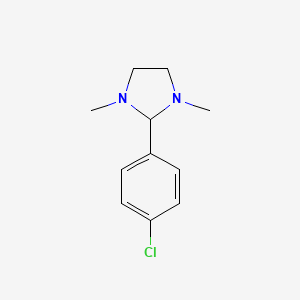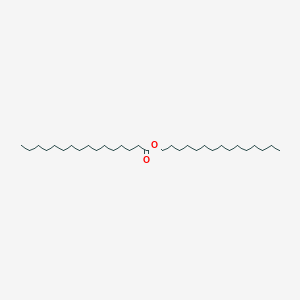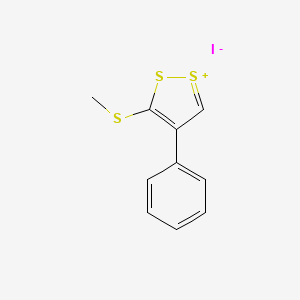
Nickel;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel tungstate is an inorganic compound composed of nickel, tungsten, and oxygen, with the chemical formula NiWO₄. It is a light brown, odorless solid that is insoluble in water. The compound crystallizes in the wolframite crystal structure of the monoclinic crystal system and is known for its antiferromagnetic properties .
Preparation Methods
Nickel tungstate can be synthesized through various methods:
Reaction of Nickel (II) Nitrate and Sodium Tungstate: This method involves the reaction of nickel (II) nitrate with sodium tungstate to produce nickel tungstate and sodium nitrate as a byproduct. [ \text{Ni(NO}_3\text{)}_2 + \text{Na}_2\text{WO}_4 \rightarrow \text{NiWO}_4 + 2\text{NaNO}_3 ]
Reaction of Nickel (II) Oxide and Tungsten (VI) Oxide: Another method involves the reaction of nickel (II) oxide with tungsten (VI) oxide. [ \text{NiO} + \text{WO}_3 \rightarrow \text{NiWO}_4 ]
Reaction of Ammonium Metatungstate and Nickel (II) Nitrate: This method involves the reaction of ammonium metatungstate with nickel (II) nitrate. [ (\text{NH}_4){40} + 6\text{Ni(NO}_3\text{)}_2 \rightarrow 6\text{NiWO}_4 + 12\text{NH}_4\text{NO}_3 ]
Chemical Reactions Analysis
Nickel tungstate undergoes various chemical reactions:
Oxidation and Reduction: Nickel tungstate can participate in oxidation and reduction reactions, particularly in electrochemical applications.
Substitution Reactions: It can also undergo substitution reactions where nickel or tungsten atoms are replaced by other elements.
Common Reagents and Conditions: Common reagents include sodium tungstate, nickel (II) nitrate, and ammonium metatungstate.
Major Products: The major products formed from these reactions include nickel tungstate and various byproducts such as sodium nitrate and ammonium nitrate.
Scientific Research Applications
Nickel tungstate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions and alcohol oxidation
Biology and Medicine: Nickel tungstate is being explored for its potential use in medical applications, such as photothermal therapy and biosensing.
Industry: It is used in the production of high-temperature coatings and as a component in supercapacitors.
Mechanism of Action
The mechanism of action of nickel tungstate involves its ability to act as a catalyst in various chemical reactions. The compound’s effectiveness is influenced by the ratio of nickel to tungsten, which governs its performance in hydrogen oxidation reactions . The presence of unpaired electrons in nickel and the adsorption capacity of hydroxyl groups play a crucial role in its catalytic activity .
Comparison with Similar Compounds
Nickel tungstate can be compared with other similar compounds such as:
Nickel Molybdate (NiMoO₄): Similar to nickel tungstate, nickel molybdate is used as a catalyst in various chemical reactions.
Cobalt Tungstate (CoWO₄): Cobalt tungstate shares some properties with nickel tungstate but differs in its magnetic and catalytic behavior.
Zinc Tungstate (ZnWO₄): Zinc tungstate is another similar compound, but it has different applications and properties compared to nickel tungstate.
Nickel tungstate’s unique combination of properties, such as its antiferromagnetic nature and catalytic efficiency, sets it apart from these similar compounds.
Properties
CAS No. |
12384-50-8 |
|---|---|
Molecular Formula |
Ni2W |
Molecular Weight |
301.23 g/mol |
IUPAC Name |
nickel;tungsten |
InChI |
InChI=1S/2Ni.W |
InChI Key |
OXSIXCLWTKESEV-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)


![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)


![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)


phosphanium bromide](/img/structure/B14717137.png)
